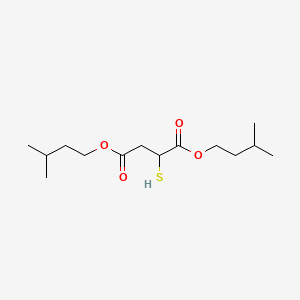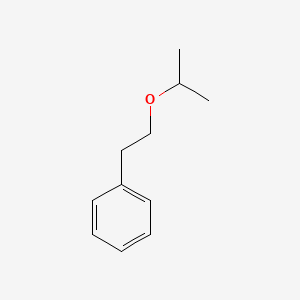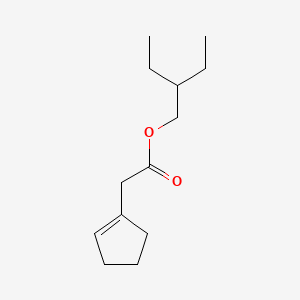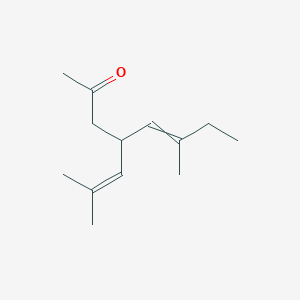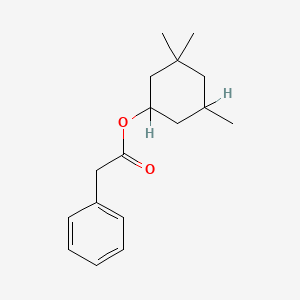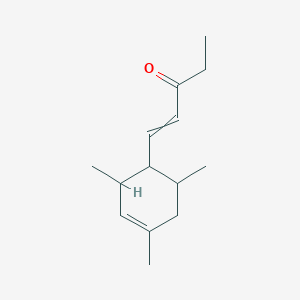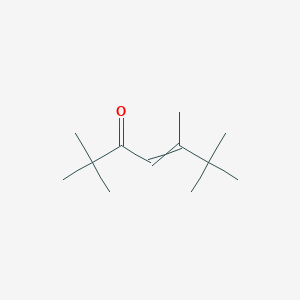
2,2,5,6,6-Pentamethylhept-4-en-3-one
Vue d'ensemble
Applications De Recherche Scientifique
1. Biochemical Analysis and Drug Interaction Studies
Studies involving 2,2,5,6,6-pentamethylhept-4-en-3-one have explored its interactions with nucleic acids. For instance, the electrochemical DNA biosensor was used for testing compounds including pentamidine analogs for their efficacy as DNA-interacting compounds, although none surpassed the original drug pentamidine in dsDNA binding strength (Szpakowska et al., 2006).
2. Material Science and Polymer Analysis
In material science, the compound has been utilized in the analysis of olefin end groups in commercial polybutenes. This was achieved using model compounds like 2,3,4,6,6-pentamethylhept-2-ene, aiding in understanding the structure and formation of these materials (Argo et al., 2000).
3. Organic Chemistry and Synthesis
In the field of organic chemistry, this compound plays a role in understanding reaction mechanisms and synthesizing new compounds. For instance, research on enantioselective photocyclization reactions in organic compounds has been conducted, examining how certain structures influence reaction outcomes and yield (Bach et al., 2003). Additionally, studies on cyclization of unsaturated amidyl radicals have provided insights into the synthesis of lactams and nitrogen-containing heterocycles, crucial for pharmaceutical development (Yu et al., 2007).
4. Molecular Docking and Chemical Reactivity Studies
Molecular docking studies, such as those exploring the antibacterial activities of compounds like 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, have used 2,2,5,6,6-pentamethylhept-4-en-3-one. These studies aim to understand how certain molecular structures interact with bacterial proteins, contributing to the development of new antibacterial drugs (Deghady et al., 2021).
5. Photocatalysis and Photochemical Studies
In photocatalysis, studies on the photochemistry of related compounds like 1-acetoxy-2-(pent-4-enoyl)cyclopentenes have been conducted. These research efforts help in understanding the mechanisms and applications of photocatalysis in synthetic chemistry (Seto et al., 1984).
Propriétés
IUPAC Name |
2,2,5,6,6-pentamethylhept-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-9(11(2,3)4)8-10(13)12(5,6)7/h8H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSKGLJSYUSELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310632 | |
| Record name | 2,2,5,6,6-pentamethylhept-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3205-31-0 | |
| Record name | 2,2,5,6,6-pentamethylhept-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





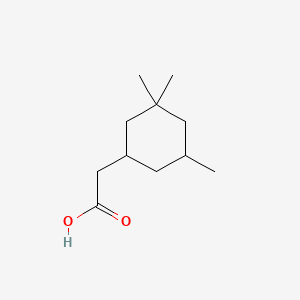
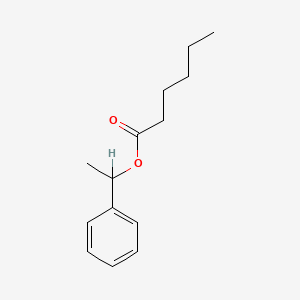
![Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-, oxime](/img/structure/B1616896.png)
![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-](/img/structure/B1616900.png)
![Propanamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1616902.png)
